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molecular formula C9H15N3O2 B8283761 2-[1-(Cyclopropylcarbonyl)-3-azetidinyl]acetohydrazide

2-[1-(Cyclopropylcarbonyl)-3-azetidinyl]acetohydrazide

Cat. No. B8283761
M. Wt: 197.23 g/mol
InChI Key: KCAMSRXHKQBFDK-UHFFFAOYSA-N
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Patent
US09340529B2

Procedure details

In a round bottom flask equipped with reflux condenser under nitrogen, a solution of ethyl [1-(cyclopropylcarbonyl)-3-azetidinyl]acetate (0.433 g, 2.097 mmol) and hydrazine monohydrate (1.3 mL, 41.9 mmol) in ethanol (10 mL) was stirred at 80° C. for 16.5 h. The reaction was cooled to room temperature and concentrated in vacuo. The residue was then concentrated down from methanol and then toluene. The residue was dissolved in dichloromethane, filtered through sodium sulfate, and concentrated in vacuo to a colorless oil. The oil still looked wet and was too heavy, so it was dissolved again in dichloromethane and filtered through sodium sulfate, rinsing with additional dichloromethane. The combined organics were concentrated in vacuo and then concentrated under high vacuum pressure to yield the crude title product as a yellow oil (0.316 g, 86% pure, 66% yield). MS(ES)+ m/e 198.1 [M+H]+, 395.1 [2M+H]+.
Quantity
0.433 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([N:6]2[CH2:9][CH:8]([CH2:10][C:11]([O:13]CC)=O)[CH2:7]2)=[O:5])[CH2:3][CH2:2]1.O.[NH2:17][NH2:18]>C(O)C>[CH:1]1([C:4]([N:6]2[CH2:9][CH:8]([CH2:10][C:11]([NH:17][NH2:18])=[O:13])[CH2:7]2)=[O:5])[CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.433 g
Type
reactant
Smiles
C1(CC1)C(=O)N1CC(C1)CC(=O)OCC
Name
Quantity
1.3 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser under nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The residue was then concentrated down from methanol
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a colorless oil
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved again in dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered through sodium sulfate
WASH
Type
WASH
Details
rinsing with additional dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)N1CC(C1)CC(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 0.316 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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